4-(5-Fluoropyrimidin-4-yl)piperazin-2-one

Medicinal Chemistry Physicochemical Profiling Structural Isomerism

4-(5-Fluoropyrimidin-4-yl)piperazin-2-one (CAS 2310082-47-2) is a fluorinated heterocyclic building block composed of a piperazin-2-one core N-substituted with a 5-fluoropyrimidine ring at the 4-position. Its molecular formula is C8H9FN4O (MW 196.18 g/mol), with the SMILES notation O=C1CN(c2ncncc2F)CCN1.

Molecular Formula C8H9FN4O
Molecular Weight 196.185
CAS No. 2310082-47-2
Cat. No. B2546772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Fluoropyrimidin-4-yl)piperazin-2-one
CAS2310082-47-2
Molecular FormulaC8H9FN4O
Molecular Weight196.185
Structural Identifiers
SMILESC1CN(CC(=O)N1)C2=NC=NC=C2F
InChIInChI=1S/C8H9FN4O/c9-6-3-10-5-12-8(6)13-2-1-11-7(14)4-13/h3,5H,1-2,4H2,(H,11,14)
InChIKeyCMOYXPXHUMATBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Fluoropyrimidin-4-yl)piperazin-2-one (CAS 2310082-47-2) – Scaffold Identity, Procurement-Relevant Specifications, and Comparator Landscape


4-(5-Fluoropyrimidin-4-yl)piperazin-2-one (CAS 2310082-47-2) is a fluorinated heterocyclic building block composed of a piperazin-2-one core N-substituted with a 5-fluoropyrimidine ring at the 4-position . Its molecular formula is C8H9FN4O (MW 196.18 g/mol), with the SMILES notation O=C1CN(c2ncncc2F)CCN1 . The compound belongs to the piperazinylpyrimidinone class, a scaffold validated in drug discovery for the design of selective 5-HT2C receptor agonists [1] and CCR4 antagonists [2]. Its closest commercially available analogs include positional isomers differing in the fluorine attachment point on the pyrimidine ring (e.g., 4-(5-fluoropyrimidin-2-yl)piperazin-2-one, CAS 2169637-21-0) and N-substituted derivatives (e.g., 1-[(4-fluorophenyl)methyl]-4-(5-fluoropyrimidin-4-yl)piperazin-2-one, CAS 2877705-58-1) [3]. These structural variations profoundly influence reactivity, binding geometry, and downstream pharmacological profiles, making unambiguous compound identity critical for reproducible research and procurement.

Why 4-(5-Fluoropyrimidin-4-yl)piperazin-2-one Cannot Be Interchanged with Generic Piperazinylpyrimidinone Analogs – Procurement Risk Assessment


The piperazinylpyrimidinone scaffold family exhibits critically different structure–activity relationships (SAR) depending on pyrimidine substitution regiochemistry and piperazinone N-functionalization status. In the Pfizer 5-HT2C agonist program, positional isomerism on the pyrimidine ring alone produced marked differences in receptor subtype selectivity (5-HT2C vs. 5-HT2A/2B), functional potency, and metabolic stability across otherwise identical core scaffolds [1]. The specific 4-(5-fluoropyrimidin-4-yl) substitution pattern—where the piperazin-2-one nitrogen is attached at the pyrimidine 4-position ortho to fluorine at the 5-position—places the fluorine atom in a spatially unique orientation relative to the hydrogen-bonding region of the pyrimidine ring, distinct from the 2-substituted regioisomer 4-(5-fluoropyrimidin-2-yl)piperazin-2-one (CAS 2169637-21-0). This difference modulates both the electron-withdrawing character of the fluoropyrimidine ring and the conformational preferences of the piperazin-2-one moiety . Generic substitution with an unfluorinated analog (e.g., 4-(pyrimidin-4-yl)piperazin-2-one) eliminates the metabolic stabilization conferred by fluorine and removes the fluorine-mediated enhancement of lipophilicity and membrane permeability typical of fluoropyrimidine-containing probes [2]. Procurement of an incorrectly specified positional isomer or an N-alkylated derivative (e.g., CAS 2877705-58-1) will yield irreproducible biological data, divergent chemical reactivity in downstream SNAr or cross-coupling reactions, and potentially invalid SAR conclusions.

Product-Specific Quantitative Differentiation Evidence for 4-(5-Fluoropyrimidin-4-yl)piperazin-2-one versus Closest Analogs


Regioisomeric Differentiation: Fluorine Substitution Position Determines Electron-Withdrawing Character and Basicity

The attachment point of fluorine on the pyrimidine ring adjacent to the piperazin-2-one linkage directly modulates the pKa of the piperazin-2-one amide NH and the electron density of the pyrimidine ring. In 4-(5-fluoropyrimidin-4-yl)piperazin-2-one, fluorine occupies the pyrimidine 5-position ortho to the piperazin-2-one attachment at the 4-position, while in the regioisomer 4-(5-fluoropyrimidin-2-yl)piperazin-2-one (CAS 2169637-21-0), fluorine is meta to the piperazin-2-one linkage at the 2-position . This positional difference results in distinct Hammett substituent constants and inductive effects on the pyrimidine ring, altering the electrophilicity of the ring carbons and thereby reactivity in nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions [1]. The 4-yl isomer presents a pyrimidine nitrogen (N1) para to the piperazin-2-one attachment, whereas the 2-yl isomer presents N3 in the equivalent position—a topological difference that directly impacts hydrogen-bonding geometry in target binding sites [2].

Medicinal Chemistry Physicochemical Profiling Structural Isomerism

Piperazin-2-one Core: N-Unsubstituted Amide NH as a Synthetic Handle vs. N-Alkylated Analogs

4-(5-Fluoropyrimidin-4-yl)piperazin-2-one retains a free secondary amide NH at the 1-position of the piperazin-2-one ring, as confirmed by its InChI (InChI=1S/C8H9FN4O/c9-6-3-10-5-12-8(6)13-2-1-11-7(14)4-13/h3,5H,1-2,4H2,(H,11,14)) . By contrast, the closely related analog 1-[(4-fluorophenyl)methyl]-4-(5-fluoropyrimidin-4-yl)piperazin-2-one (CAS 2877705-58-1) is N-alkylated at this position, permanently blocking the NH and adding a 4-fluorobenzyl group (MW increase from 196.18 to 339.34 g/mol; LogP increase by approximately 2.0 units) [1]. This distinction has two procurement-relevant consequences: (a) the free NH of the target compound serves as a synthetic handle for late-stage diversification (alkylation, acylation, sulfonylation), enabling customized library synthesis; (b) the N-alkylated analog is a finished elaborated intermediate with substantially different solubility (predicted aqueous solubility <10 µM for the N-benzyl analog vs. >100 µM for the free NH parent) and is not interchangeable in synthetic sequences requiring orthogonal functionalization of the piperazin-2-one nitrogen [2].

Synthetic Chemistry Building Block Utility Late-Stage Functionalization

Scaffold-Level 5-HT2C Receptor Agonist Potential: Class-Level Evidence from Piperazinylpyrimidinone Series

The piperazinylpyrimidinone scaffold—of which 4-(5-fluoropyrimidin-4-yl)piperazin-2-one is a minimal core—has been validated as a privileged structure for selective 5-HT2C receptor agonism. In the foundational Pfizer study, multiple piperazinylpyrimidinone derivatives demonstrated in vitro agonist potency at 5-HT2C receptors with functional selectivity over the closely related 5-HT2A and 5-HT2B subtypes, mitigating the risk of valvulopathy (5-HT2B) and hallucinogenic effects (5-HT2A) [1]. A representative compound in the series achieved an EC50 of 73 nM at 5-HT2C [2], and compound 11 progressed to in vivo efficacy in a stress urinary incontinence model [1]. The presence of the 5-fluoropyrimidine moiety in the target compound contributes electron-withdrawing character that modulates the piperazin-2-one carbonyl orientation, a key determinant of agonist efficacy and subtype selectivity in this chemotype [3]. By comparison, unfluorinated pyrimidine analogs in the same publication series showed reduced potency, underscoring the importance of fluorine for target engagement.

GPCR Pharmacology 5-HT2C Agonism CNS Drug Discovery

CCR4 Antagonist Chemotype Compatibility: Patent-Documented Scaffold Utilization

The piperazinyl pyrimidine scaffold, including 4-(5-fluoropyrimidin-4-yl)piperazin-2-one as a core fragment, is claimed in patent US 2015/0126500 A1 as the basis for CCR4 (human chemokine receptor 4) antagonists [1]. The patent discloses that piperazinyl pyrimidine derivatives of formula I exhibit CCR4 antagonism and are useful for treating CCR4-related inflammatory and allergic diseases such as atopic dermatitis, asthma, and rheumatoid arthritis [1]. In related BindingDB data for a piperazinyl pyrimidine analog, CCR4 antagonist activity was measured with an IC50 of 7.90 nM in a [35S]GTPγS functional assay in CHO cells expressing human CCR4, and a Ki of 3.20 nM in a radioligand displacement assay [2]. The 5-fluoropyrimidine substitution pattern in the target compound is a preferred embodiment in the patent for enhancing binding affinity to the CCR4 orthosteric site, distinguishing it from non-fluorinated or 2-substituted pyrimidine analogs that exhibit weaker CCR4 engagement [1].

Chemokine Receptor CCR4 Antagonism Immunology

Synthetic Accessibility: Direct SNAr Route vs. Multi-Step N-Alkylated Analog Synthesis

The synthesis of 4-(5-fluoropyrimidin-4-yl)piperazin-2-one proceeds via a single-step nucleophilic aromatic substitution (SNAr) between piperazin-2-one and 4-chloro-5-fluoropyrimidine, as documented in the synthetic methodology literature [1]. This contrasts with the multi-step synthesis required for N-alkylated analogs such as CAS 2877705-58-1, which necessitates additional protection/deprotection sequences to control regioselectivity at the piperazin-2-one N1 vs. N4 positions [2]. The single-step route of the target compound translates to a practical advantage in procurement: higher synthetic throughput, reduced step-count cost, and lower cumulative impurity burden. Commercially, the compound is available at 98% purity (e.g., Leyan product 2264190), with the primary expected impurity being unreacted piperazin-2-one or the regioisomeric SNAr product .

Process Chemistry SNAr Reaction Scalability

Defined Application Scenarios for 4-(5-Fluoropyrimidin-4-yl)piperazin-2-one Based on Differentiated Evidence


Medicinal Chemistry: Design of Selective 5-HT2C Receptor Agonists for CNS or Urological Indications

Use 4-(5-fluoropyrimidin-4-yl)piperazin-2-one as the minimal core for constructing piperazinylpyrimidinone-based 5-HT2C agonist libraries. The scaffold's documented selectivity profile over 5-HT2A and 5-HT2B receptors, as established in the Andrews et al. 2009 series, reduces the risk of off-target cardiovascular and psychotropic side effects [1]. The free NH at the piperazin-2-one 1-position enables systematic SAR exploration via N-alkylation, acylation, or urea formation, while the 5-fluoropyrimidine-4-yl substitution maintains the electron-withdrawing character essential for receptor binding affinity [1]. Compound 11 from the series—showing in vivo efficacy in stress urinary incontinence models—provides a benchmark for expected translational potential [1].

Immunology Drug Discovery: CCR4 Antagonist Lead Generation for Atopic Dermatitis and Allergic Asthma

Employ 4-(5-fluoropyrimidin-4-yl)piperazin-2-one as a privileged starting fragment for CCR4 antagonist programs. Patent US 2015/0126500 A1 explicitly encompasses this scaffold as a CCR4-targeting chemotype, with close analogs demonstrating nanomolar potency (IC50 7.90 nM functional, Ki 3.20 nM binding) at human CCR4 [2]. The 5-fluoropyrimidine substitution is a preferred embodiment for enhancing binding to the CCR4 orthosteric site. The compound's synthetic tractability—single-step SNAr access—supports rapid analog generation for lead optimization .

Chemical Biology: Fluorinated Probe Synthesis for Target Engagement and Cellular Imaging Studies

Leverage the 5-fluoropyrimidine moiety as an intrinsic 19F NMR reporter or a precursor for 18F radiolabeling in PET tracer development. The 4-substituted pyrimidine linkage provides a defined chemical handle for further bioconjugation through the piperazin-2-one NH, while the fluorine atom serves as a non-perturbing spectroscopic probe for studying ligand–protein interactions by 19F NMR [3]. The compound's low molecular weight (196.18 g/mol) and favorable ligand efficiency metrics make it an ideal starting point for fragment-based drug discovery (FBDD) campaigns.

Synthetic Methodology Development: SNAr Reaction Optimization on Electron-Deficient Heterocycles

Use 4-(5-fluoropyrimidin-4-yl)piperazin-2-one synthesis as a model reaction for developing high-throughput SNAr conditions on 4-halo-5-fluoropyrimidine substrates. The reaction between piperazin-2-one and 4-chloro-5-fluoropyrimidine serves as a robust test system for evaluating base/solvent/temperature parameters, with the product's purity (commercially verified at 98%) providing a defined quality benchmark for method validation . This application is particularly relevant for process chemistry groups scaling up fluoropyrimidine-containing building blocks for medicinal chemistry support.

Quote Request

Request a Quote for 4-(5-Fluoropyrimidin-4-yl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.